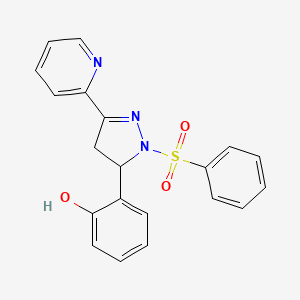

2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

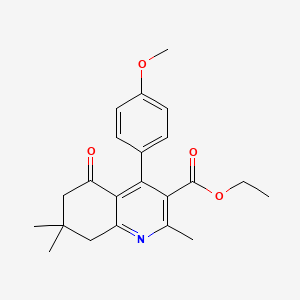

The compound “2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol” is a complex organic molecule that contains a phenol group (a benzene ring with a hydroxyl group), a pyridin-2-yl group (a benzene ring with a nitrogen atom), and a dihydro-1H-pyrazol-5-yl group (a five-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenol group might undergo reactions like E1 or E2 elimination, the pyridin-2-yl group might participate in electrophilic aromatic substitution, and the dihydro-1H-pyrazol-5-yl group might undergo reactions like cycloaddition .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal properties of compounds related to 2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol. For instance, Alsaedi, Farghaly, and Shaaban (2019) synthesized novel pyrazolopyrimidines incorporating phenylsulfonyl groups, demonstrating significant antimicrobial activities surpassing those of reference drugs in certain cases (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, Shah et al. (2014) reported on azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives with notable antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Anticonvulsant Properties

Research by Bhandari, Tripathi, and Saraf (2013) explored the anticonvulsant activity of new 2-pyrazoline derivatives, which included compounds structurally related to this compound. Their findings indicated appreciable activity in seizure tests, highlighting potential therapeutic applications (Bhandari, Tripathi, & Saraf, 2013).

Synthesis and Characterization

Fan et al. (2016) developed an efficient method for synthesizing novel 5-phenylsulfonyl substituted dihydro-1H-pyrazolo[3,4-b]pyridines, related to the compound . This study contributes to the understanding of the synthesis process and chemical structure of such compounds (Fan, Ruan, Guo, Tang, & Xia, 2016).

Photoluminescence Applications

Ertl et al. (2015) discussed the use of sulfonyl-substituted cyclometallating ligands in creating green or blue emitters with potential applications in photoluminescence. These findings are relevant to the understanding of the photophysical properties of sulfonyl compounds (Ertl, Cerdá, Junquera-Hernández, Pertegás, Bolink, Constable, Neuburger, Ortí, & Housecroft, 2015).

Anticancer Potential

Razmienė et al. (2021) synthesized a library of tetrasubstituted pyrazolo[4,3-c]pyridines, closely related to the compound , and evaluated their antiproliferative activity. Their research suggests complex actions combining antiproliferative effects with the induction of cell death, indicating potential in cancer treatment (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).

Antiviral Research

Desideri et al. (2019) examined a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines for their antiviral activity against various viruses. Their results suggest that these compounds, structurally related to this compound, are promising candidates for antiviral therapeutics (Desideri, Fioravanti, Proietti Monaco, Atzori, Carta, Delogu, Collu, & Loddo, 2019).

Eigenschaften

IUPAC Name |

2-[2-(benzenesulfonyl)-5-pyridin-2-yl-3,4-dihydropyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c24-20-12-5-4-10-16(20)19-14-18(17-11-6-7-13-21-17)22-23(19)27(25,26)15-8-2-1-3-9-15/h1-13,19,24H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSYFFVHRPWJPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)

![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)